![molecular formula C10H9BClNO2 B2553565 [2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid CAS No. 2377609-59-9](/img/structure/B2553565.png)

[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

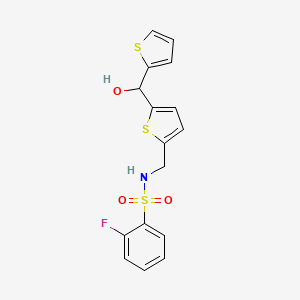

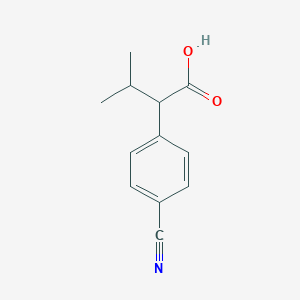

“[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid” is a chemical compound with the molecular formula C10H9BClNO2 . It has a molecular weight of 221.45 g/mol .

Molecular Structure Analysis

The molecular structure of “[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid” consists of a phenyl ring substituted with a boronic acid group, a chlorine atom, and a cyanocyclopropyl group . The InChI string for this compound isInChI=1S/C10H9BClNO2/c12-9-5-7 (10 (6-13)3-4-10)1-2-8 (9)11 (14)15/h1-2,5,14-15H,3-4H2 . Physical And Chemical Properties Analysis

“[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid” is a solid compound that should be stored in an inert atmosphere at 2-8°C . The compound has a topological polar surface area of 64.2 Ų and a complexity of 297 .Aplicaciones Científicas De Investigación

Suzuki-Miyaura Coupling

“[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid” is used in Suzuki-Miyaura (SM) coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Rhodium-Catalyzed Intramolecular Amination

This compound is used as a reagent for Rhodium-catalyzed intramolecular amination . This process is a key step in the synthesis of many complex organic compounds, including pharmaceuticals and materials .

Pd-Catalyzed Direct Arylation

“[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid” is also used in Pd-catalyzed direct arylation . This reaction is a powerful tool for the formation of carbon-carbon bonds, and is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mizoroki-Heck Coupling

This compound is used in Mizoroki-Heck coupling reactions catalyzed by palladium nanoparticles . The Heck reaction is a useful method for the formation of carbon-carbon double bonds, and is widely used in organic synthesis .

Palladium-Catalyzed Stereoselective Heck-Type Reaction

“[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid” is used in Palladium-catalyzed stereoselective Heck-type reactions . This reaction is a powerful tool for the formation of stereodefined alkenes, which are important building blocks in organic synthesis .

Synthesis of Anti-Cancer Drugs

This compound is commonly employed in synthesizing pharmaceutical drugs, with particular emphasis in anti-cancer therapies due to its boron content, essential for Boron Neutron Capture Therapy (BNCT) . BNCT is a binary radiotherapy treatment for cancer, which allows for targeted destruction of cancer cells while sparing surrounding healthy tissue .

Safety and Hazards

“[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid” is classified as a hazardous compound according to the 2012 OSHA Hazard Communication Standard . It has the signal word “Warning” and the hazard statements H302+H312+H332-H315-H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group to palladium after oxidative addition .

Biochemical Pathways

Boronic acids are known to participate in various biochemical reactions, including carbon-carbon bond formation, which can affect multiple biochemical pathways .

Pharmacokinetics

It’s known that the pharmacokinetic properties of boronic acids can be influenced by their ability to form reversible covalent bonds with diols, which can affect their absorption and distribution .

Result of Action

The ability of boronic acids to form reversible covalent bonds can lead to various biological effects, depending on the specific targets and pathways involved .

Action Environment

The action, efficacy, and stability of [2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the reaction of boronic acids can be influenced by the pH of the environment, with certain reactions being accelerated at physiological pH .

Propiedades

IUPAC Name |

[2-chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BClNO2/c12-9-5-7(10(6-13)3-4-10)1-2-8(9)11(14)15/h1-2,5,14-15H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFAFKSHWLMVHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C2(CC2)C#N)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-1-(2-methoxyethyl)cyclopropane-1-carboxamide](/img/structure/B2553485.png)

![2-[6-(Trifluoromethyl)pyridin-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2553487.png)

![6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2553490.png)

![(1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine](/img/structure/B2553498.png)

![N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide](/img/structure/B2553500.png)

![1-(tert-butyl)-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2553502.png)

![3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide](/img/structure/B2553503.png)

![Methyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2553504.png)